Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- CAS 79793-00-3
Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- CAS 79793-00-3
An In-Depth Technical Guide to 4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl Chloride (CAS 79793-00-3): A Bifunctional Reagent for Advanced Synthesis and Surface Modification
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride, a versatile bifunctional molecule at the forefront of materials science, surface chemistry, and advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's unique reactivity, synthesis, and key applications, grounded in established scientific principles and field-proven methodologies.
Introduction: A Molecule of Duality and Purpose
4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl chloride (CAS 79793-00-3) is a unique organosilicon compound distinguished by its two highly reactive functional groups: a trichlorosilyl (-SiCl₃) moiety and a benzenesulfonyl chloride (-SO₂Cl) moiety. This dual-ended reactivity makes it an invaluable tool, enabling a molecular-level bridge between inorganic surfaces and organic chemistry.
The trichlorosilyl group serves as a powerful anchoring agent, capable of forming robust covalent bonds with hydroxylated surfaces such as silica, glass, and metal oxides.[1][2] Simultaneously, the sulfonyl chloride group acts as a versatile electrophilic handle for coupling with a wide array of nucleophilic molecules, including amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[3][4] This unique architecture allows for the precise engineering of surfaces and the construction of complex molecular assemblies.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 79793-00-3 | [5][6] |
| Molecular Formula | C₈H₈Cl₄O₂SSi | [6] |
| Molecular Weight | 338.101 g/mol | [6] |
| Common Synonyms | 2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane | [5] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [5] |
| Primary Applications | Surface Modification, Self-Assembled Monolayers (SAMs), Organic Synthesis, Chromatographic Bonded Phases | [5][7] |
The Core of Reactivity: A Tale of Two Moieties
The utility of this reagent is fundamentally rooted in the distinct and orthogonal reactivity of its two functional ends. Understanding these mechanisms is crucial for designing successful experimental protocols.
The Trichlorosilyl Moiety: The Surface Anchor
The trichlorosilyl group is the cornerstone of the molecule's surface-active properties. Its reactivity is governed by a two-step hydrolysis and condensation process, which is highly sensitive to the presence of water.[8]
-
Hydrolysis: In the presence of trace water (even atmospheric moisture), the silicon-chlorine bonds are rapidly hydrolyzed to form silanol intermediates (Si-OH) and hydrochloric acid (HCl) as a byproduct.[9][10]
-
Condensation: These newly formed, highly reactive silanols can then condense in two ways:
-
Surface Binding: They react with hydroxyl (-OH) groups present on inorganic substrates like silicon wafers, glass, or metal oxides to form stable, covalent siloxane (Si-O-Substrate) bonds.
-
Cross-Linking: They can also react with each other to form a cross-linked polysiloxane network, enhancing the stability and density of the resulting surface layer.[8]
-
This process is the basis for forming highly ordered, covalently attached Self-Assembled Monolayers (SAMs).[5]
Caption: Hydrolysis of the trichlorosilyl group and covalent surface attachment.
The Sulfonyl Chloride Moiety: The Synthetic Handle
The sulfonyl chloride group is a powerful electrophile, making it an ideal reaction partner for a wide range of nucleophiles.[3] This reactivity allows for the subsequent functionalization of the surface-anchored molecule.
-
Reaction with Amines: It reacts readily with primary and secondary amines to form highly stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for synthesizing drug candidates.
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[11]
These reactions are typically high-yielding and proceed under mild conditions, providing a reliable method for conjugating biomolecules, catalysts, or other functional organic moieties to a surface.
Caption: Key nucleophilic substitution reactions of the sulfonyl chloride group.
Plausible Synthesis Pathway
While multiple synthetic routes exist for sulfonyl chlorides, a common industrial approach involves chlorosulfonation of a suitable precursor.[3][12] The synthesis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride can be logically envisioned through a two-step process starting from commercially available materials.
-
Hydrosilylation of Styrene: Styrene is reacted with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst (e.g., Karstedt's catalyst) to form 2-phenylethyltrichlorosilane. This reaction proceeds with anti-Markovnikov selectivity, placing the silyl group at the terminal position.
-
Chlorosulfonation: The resulting 2-phenylethyltrichlorosilane is then reacted with chlorosulfonic acid (ClSO₃H). The chlorosulfonyl group is an electrophile that adds to the electron-rich benzene ring, primarily at the para position due to steric guidance from the ethylsilyl substituent.
Caption: A plausible two-step synthesis pathway for the title compound.
Core Applications and Experimental Protocols
The dual reactivity of this molecule unlocks a vast range of applications. Below are detailed protocols for its primary uses, designed to be self-validating and reproducible.
Surface Modification: Creating Self-Assembled Monolayers (SAMs)
This molecule is extensively used to create functionalized surfaces with tailored properties like hydrophobicity, adhesion, or biocompatibility.[5][7][13]
Protocol: Formation of a SAM on a Silicon Wafer
Objective: To create a covalently bound monolayer of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride on a silicon wafer, rendering the surface ready for further chemical derivatization.
Materials:
-
Silicon wafer substrates
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (EXTREME CAUTION: Highly corrosive and explosive with organic materials)
-
Anhydrous toluene (or other anhydrous, non-protic solvent)
-
4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride solution (e.g., 1-5 mM in anhydrous toluene)
-
Nitrogen or Argon gas source
-
Sonicator bath, oven
Methodology:
-
Substrate Cleaning & Hydroxylation (Trustworthiness Pillar):
-
Immerse silicon wafers in Piranha solution for 15-30 minutes at 90-120°C. This step is critical as it removes all organic residues and generates a dense layer of surface hydroxyl (-OH) groups, which are essential for covalent attachment.
-
Rinse the wafers copiously with deionized water (18 MΩ·cm) and dry under a stream of high-purity nitrogen.
-
Immediately use the cleaned substrates or store them in a desiccator to prevent atmospheric contamination.
-
-
SAM Deposition (Expertise Pillar):
-
Work in an inert atmosphere (glovebox or Schlenk line) to prevent premature hydrolysis of the reagent.
-
Prepare a 1-5 mM solution of the title compound in anhydrous toluene. The use of an anhydrous solvent is paramount to ensure the reaction occurs at the substrate interface rather than in the bulk solution.
-
Immerse the cleaned, dry wafers into the silane solution for 2-4 hours at room temperature. This allows sufficient time for the silane to diffuse to the surface, hydrolyze with trace surface water, and form covalent bonds.
-
-
Rinsing and Curing:
-
Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bound) molecules.
-
Sonicate the wafers briefly (1-2 minutes) in a fresh bath of toluene to ensure a clean monolayer.
-
Dry the wafers under a nitrogen stream.
-
Cure the wafers in an oven at 110-120°C for 1 hour. Curing drives off residual water and promotes further cross-linking between adjacent silane molecules, creating a more robust and stable monolayer.
-
-
Verification:
-
The success of the monolayer formation can be verified by measuring the static water contact angle. A successful SAM of this molecule should yield a moderately hydrophobic surface. Further characterization can be performed using techniques like ellipsometry (to measure thickness) or XPS (to confirm elemental composition).
-
Advanced Organic Synthesis: Immobilization of a Ligand
The exposed sulfonyl chloride groups on the SAM-functionalized surface provide a reactive platform for immobilizing molecules of interest, such as catalysts, proteins, or DNA.
Protocol: Amine Coupling to a Functionalized Surface
Objective: To covalently attach an amine-containing ligand to the SAM-functionalized silicon wafer prepared in the previous protocol.
Materials:
-
SAM-functionalized silicon wafer
-
Amine-containing ligand (e.g., a fluorescent dye with an amine linker, an amino acid)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Non-nucleophilic base (e.g., Pyridine, Triethylamine)
Methodology:
-
Reaction Setup:
-
In an inert atmosphere, prepare a solution of the amine-containing ligand (e.g., 10 mM) and the non-nucleophilic base (e.g., 20 mM) in the chosen anhydrous solvent. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[11]
-
-
Coupling Reaction:
-
Immerse the SAM-functionalized wafer in the ligand solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Washing and Analysis:
-
Remove the wafer and wash it extensively with the solvent used for the reaction, followed by other solvents (e.g., ethanol, water) to remove unreacted ligand and base.
-
Dry the wafer under nitrogen.
-
Confirm successful coupling using appropriate analytical techniques (e.g., fluorescence microscopy if a fluorescent dye was used, or XPS to detect the introduction of new elements like nitrogen).
-
Safety and Handling: A Mandate for Diligence
The high reactivity of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride necessitates strict handling protocols.
-
Moisture Sensitivity: This compound reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[14][15] All handling must be performed under dry, inert conditions (e.g., in a glovebox or using Schlenk techniques). All glassware and solvents must be rigorously dried before use.
-
Corrosivity: It is corrosive and can cause severe skin and eye burns.[15] Direct contact must be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work in a well-ventilated chemical fume hood. For handling larger quantities, a NIOSH-certified respirator with an acid gas cartridge is recommended.[15]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and oxidizing agents.[15][16]
Safe Handling Summary
| Hazard | Precaution | Rationale |
| High Reactivity with Water | Use inert atmosphere (glovebox/Schlenk line). Use anhydrous solvents and dry glassware. | Prevents premature hydrolysis, degradation of the reagent, and release of corrosive HCl gas.[5][14] |
| Corrosive | Wear gloves, goggles, face shield, and lab coat. | Prevents severe chemical burns to skin and eyes.[15] |
| Inhalation Hazard | Handle exclusively in a chemical fume hood. | Protects the respiratory tract from corrosive vapors and HCl byproduct.[14] |
| Storage | Store under inert gas, in a cool, dry place away from incompatible materials. | Ensures long-term stability and prevents hazardous reactions.[15][16] |
Conclusion
4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl chloride is more than a mere chemical reagent; it is a sophisticated molecular tool that empowers scientists to construct well-defined interfaces between the inorganic and organic worlds. Its predictable, dual-mode reactivity provides a reliable foundation for creating functionalized materials, novel analytical devices, and complex synthetic constructs. By understanding the causality behind its reactivity and adhering to rigorous handling protocols, researchers can fully exploit its potential to drive innovation across multiple scientific disciplines.
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